11-Deoxymogroside IIIE is a notable compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. It belongs to a class of compounds known as mogrosides, which are triterpenoid glycosides recognized for their intense sweetness and potential health benefits. These compounds are primarily used as natural sweeteners and have garnered interest for their pharmacological properties, including antioxidant and anti-inflammatory effects.
The primary source of 11-Deoxymogroside IIIE is the fruit of Siraitia grosvenorii, which is native to southern China and has been used traditionally in herbal medicine. The extraction and purification of mogrosides from this fruit involve various techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for analysis and characterization.
11-Deoxymogroside IIIE is classified under triterpenoid glycosides. It is structurally related to other mogrosides, differing mainly in its hydroxyl group configuration at specific carbon positions within the molecule. This compound is part of a larger family of mogrosides, which includes various analogs like mogroside V and mogroside III.
The synthesis of 11-Deoxymogroside IIIE can be achieved through several methods, primarily focusing on extraction from natural sources or chemical synthesis in laboratory settings.
The purification process often employs HPLC with specific mobile phases (e.g., acetonitrile-water mixtures) and detection methods such as ultraviolet-visible spectroscopy (UV-Vis) or mass spectrometry for monitoring compound separation and purity.
The molecular structure of 11-Deoxymogroside IIIE can be represented by the following chemical formula:
This indicates that it consists of 27 carbon atoms, 44 hydrogen atoms, and 12 oxygen atoms. The structural configuration includes multiple hydroxyl groups attached to a triterpenoid backbone, which is essential for its sweetening properties.
11-Deoxymogroside IIIE can undergo various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions, which can release sugars and lead to the formation of aglycone derivatives.
The mechanism by which 11-Deoxymogroside IIIE exerts its sweetening effect involves interaction with taste receptors on the tongue. Research indicates that mogrosides activate sweet taste receptors (T1R2/T1R3), leading to a perception of sweetness without significant calories.
Studies have shown that mogrosides can be hundreds of times sweeter than sucrose while having minimal impact on blood glucose levels, making them suitable for use in dietary products aimed at managing diabetes and obesity.
Relevant analyses include:
11-Deoxymogroside IIIE has several applications in various fields:
Research continues into expanding its applications based on its unique properties and health benefits associated with consumption.
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